molecular formula C21H25N3O3 B7189478 [2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone

[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone

Cat. No.: B7189478
M. Wt: 367.4 g/mol
InChI Key: WLSDYRRCRFBDPP-UHFFFAOYSA-N
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Description

[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrrolidine ring, and a phenoxypyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Derivative: The morpholine ring is often introduced through nucleophilic substitution reactions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling with Phenoxypyridine: The final step involves coupling the morpholine and pyrrolidine derivatives with a phenoxypyridine moiety using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenoxypyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone: shares structural similarities with other heterocyclic compounds such as:

Properties

IUPAC Name

[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(24-10-4-5-17(24)16-23-11-13-26-14-12-23)20-15-19(8-9-22-20)27-18-6-2-1-3-7-18/h1-3,6-9,15,17H,4-5,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSDYRRCRFBDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC=CC(=C2)OC3=CC=CC=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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